molecular formula C20H23N3 B14472010 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile CAS No. 66044-92-6

4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile

Cat. No.: B14472010
CAS No.: 66044-92-6
M. Wt: 305.4 g/mol
InChI Key: ICPZIZMLCXABNP-UHFFFAOYSA-N
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Description

4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile is a complex organic compound with a unique structure that includes both nitrile and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with an appropriate aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme interactions, protein binding, and other biochemical processes.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A simpler compound with similar functional groups but lacking the additional complexity of the methyl(pentyl)amino and methylidene groups.

    4-Cyanoaniline: Another related compound with a nitrile and amino group, used in similar applications but with different properties.

Uniqueness

4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile is unique due to its specific structure, which provides distinct chemical and biological properties

Properties

CAS No.

66044-92-6

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

4-[[4-[methyl(pentyl)amino]phenyl]methylideneamino]benzonitrile

InChI

InChI=1S/C20H23N3/c1-3-4-5-14-23(2)20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,3-5,14H2,1-2H3

InChI Key

ICPZIZMLCXABNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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